![molecular formula C26H30N2O7 B2985030 Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-78-6](/img/structure/B2985030.png)
Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several structural components, including a 3,4-dimethoxyphenyl group, an ethylamino group, an isoquinoline group, and an ethyl ester group . These groups are common in many organic compounds and can contribute to the compound’s overall properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring (isoquinoline). The 3D structure may be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ethyl ester could undergo hydrolysis to form a carboxylic acid and ethanol. The isoquinoline ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Anticancer Potential
Recent studies have highlighted the potential of certain isoquinoline derivatives in cancer therapy. For instance, compounds structurally related to Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate have shown significant topoisomerase I-targeting activity and cytotoxicity, indicating their potential as novel anticancer agents. The effects of substituents on the isoquinolinone structure have been evaluated, with certain modifications enhancing the topoisomerase I-targeting activity and cytotoxicity, suggesting a promising direction for the development of new cancer therapies (Ruchelman et al., 2004).
Analgesic and Anti-inflammatory Activities
Another study explored the synthesis of isoquinoline derivatives for their analgesic and anti-inflammatory properties. Hydrochlorides of certain enaminoamides displayed significant analgesic effects comparable to sodium metamizole, with some showing higher analgesic activity. This indicates the potential of these compounds in developing new analgesic and anti-inflammatory drugs (Yusov et al., 2019).
Influence on Blood Coagulation
Research into the synthesis of isoquinoline amides and their effects on blood coagulation revealed that these compounds act as hemostatics. Compounds with certain radicals, including morpholine and 2-(3,4-dimethoxyphenyl)ethylamine, demonstrated the ability to decrease blood coagulation time, suggesting their potential use in treatments requiring rapid blood coagulation (Limanskii et al., 2009).
Antimicrobial Agents
Isoquinolinequinones from marine-derived Streptomyces sp. have shown significant cytotoxicity against a variety of tumor cell lines, including lung, breast, melanoma, and prostate cancers. This suggests their potential as powerful antimicrobial and anticancer agents, demonstrating the diverse biological activities of isoquinoline derivatives (Hawas et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
The exact mode of action of this compound is not well-documented. It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the dimethoxyphenyl group may enhance binding affinity to its targets .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways .
Pharmacokinetics
The compound’s bioavailability could be affected by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on its structure, it may have potential effects on cellular signaling, enzyme activity, or receptor binding .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function .
Propiedades
IUPAC Name |
ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7/c1-5-34-26(31)17(2)35-21-8-6-7-20-19(21)12-14-28(25(20)30)16-24(29)27-13-11-18-9-10-22(32-3)23(15-18)33-4/h6-10,12,14-15,17H,5,11,13,16H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYAEXACVIWYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2984947.png)
![Methyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2984949.png)
![5,6-Dimethyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2984950.png)
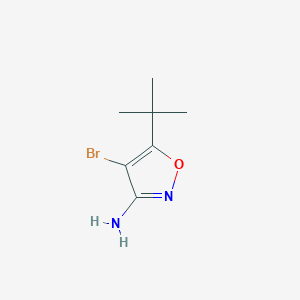
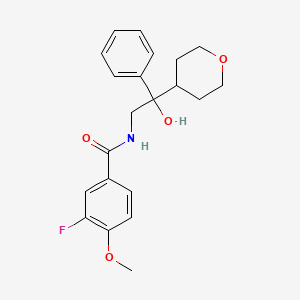
![5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2984953.png)
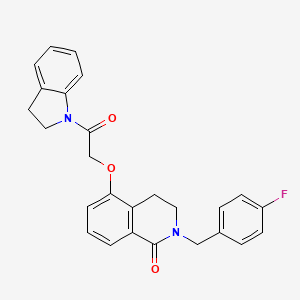


![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2984960.png)
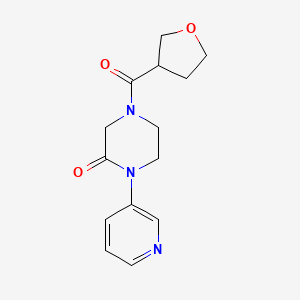
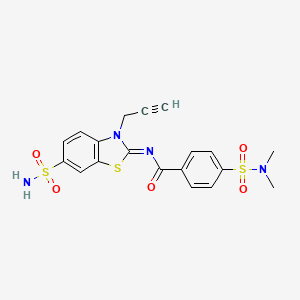

![1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2984969.png)